molecular formula C12H9ClN4O B1417348 6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1096984-21-2

6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1417348
CAS No.: 1096984-21-2
M. Wt: 260.68 g/mol
InChI Key: GXUBQSBQEVKADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a type of heterocyclic organic compound . It can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, “6-chloro-3-[(4-fluoro-phenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine”, was synthesized and its structure was confirmed by single crystal X-ray structural analysis . Another similar compound, “6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine”, was synthesized by treating “2-(4-chloro-3 methylphenoxy) acetic acid” with “3-chloro-6-hydrazinylpyridazine” in dry dichloromethane (DCM), followed by the addition of lutidine, and “O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU)” in cold condition .


Molecular Structure Analysis

The 3D structure of a similar compound, “6-chloro-3-[(4-fluoro-phenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine”, was confirmed by single crystal X-ray structural analysis . In the structure, C-H…F and C-H…N type intermolecular hydrogen bond interactions were observed .

Scientific Research Applications

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and indazole compounds, have been well-known for their roles as versatile synthetic intermediates with biological importance. These compounds are utilized in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing their potential in anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, to which 6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is related, has been successfully employed in advanced chemistry and drug development investigations, emphasizing the importance of such derivatives in organic syntheses, catalysis, and pharmaceutical applications (Li et al., 2019).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine scaffold, a similar heterocyclic nucleus, is crucial in medicinal chemistry, providing various bioactive molecules. This class includes successful kinase inhibitors like ponatinib, sparking interest in new derivatives for therapeutic applications. The extensive review of imidazo[1,2-b]pyridazine compounds unveils their structure-activity relationships (SAR), guiding the development of novel compounds with enhanced pharmacokinetics profiles and efficiencies (Garrido et al., 2021).

Triazole and Triazole-containing Hybrids' Antibacterial Activity

1,2,4-Triazole and its hybrids have shown promising broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms. This indicates the potential of this compound or its derivatives in developing new antibacterial agents. The review highlights the latest developments in triazole-containing hybrids with anti-S. aureus activity, covering articles published between January 2020 and July 2021 (Li & Zhang, 2021).

Biochemical Analysis

Biochemical Properties

6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. For instance, inhibition of carbonic anhydrase can be beneficial in treating conditions like glaucoma and epilepsy .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the enzyme and the context of the interaction . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, leading to the formation of metabolites that can be excreted from the body . The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific tissues, affecting its overall efficacy and toxicity . For example, binding to plasma proteins can prolong its circulation time in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target enzymes and proteins, thereby modulating its biochemical and cellular effects .

Properties

IUPAC Name

6-chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-18-9-5-3-2-4-8(9)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUBQSBQEVKADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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